molecular formula C16H23N3O2 B2795860 N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034250-05-8

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2795860
CAS No.: 2034250-05-8
M. Wt: 289.379
InChI Key: AHELRNQLCIOQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a chemical compound offered for research and development purposes. It features a molecular structure that incorporates both a pyrrolidine carboxamide moiety and a pyridinyloxy group. The pyrrolidine scaffold is a common feature in compounds with documented biological activity; for instance, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . Furthermore, the pyridine ring is a prevalent pharmacophore in medicinal chemistry. Compounds with similar structural motifs, such as those containing imidazo[1,2-a]pyridine, are of significant interest in various pharmaceutical research applications . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-cyclohexyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h6-7,9-10,13,15H,1-5,8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHELRNQLCIOQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be attached through an etherification reaction involving pyridin-4-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, we analyze its structural and functional analogs from patent literature and chemical databases. Key differences in core scaffolds, substituents, and pharmacological implications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Pharmacological Relevance (Inferred) References
This compound Pyrrolidine - Cyclohexyl carboxamide
- Pyridin-4-yloxy at C3
Potential kinase/modulator candidate N/A
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Piperidine - Pyridazinyl carboxamide
- Trifluoromethylpyridine-ether-linked benzylidene at C4
Kinase inhibition (e.g., JAK/STAT)
N-(3-Cyano-4-(pyridin-2-ylamino)-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid Quinoline - Pyridin-4-yloxy at C7
- Piperidinylidene acetamide
- Cyano group at C3
Anticancer (tyrosine kinase targets)
N-(4-(4-(4-Methoxybenzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid Quinoline - Methoxybenzyloxy-phenylamino at C4
- Pyridin-4-yloxy at C7
Antiproliferative activity

Key Observations:

Core Structure Flexibility: The target compound employs a pyrrolidine ring, a smaller and more conformationally restricted structure compared to the piperidine or quinoline cores in analogs . This may affect binding pocket compatibility in biological targets. Quinoline-based analogs (e.g., ) leverage extended aromatic systems for planar interactions with kinase ATP-binding sites, whereas pyrrolidine derivatives may prioritize steric complementarity.

The pyridin-4-yloxy moiety is a recurring pharmacophore in kinase-targeted compounds (e.g., ), suggesting shared binding motifs such as hydrogen bonding with hinge regions.

Patent-Based Insights: Analogs from are explicitly designed for anticancer applications, with substitutions like cyano groups and piperidinylidene acetamide likely enhancing selectivity for tyrosine kinases (e.g., EGFR, VEGFR). The absence of such groups in the target compound may indicate divergent therapeutic aims.

Synthetic Accessibility :

  • The benzylidene-piperidine scaffold in introduces synthetic complexity due to the conjugated system, whereas the target compound’s pyrrolidine core may offer simpler functionalization routes.

Biological Activity

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure : The compound features a pyrrolidine ring substituted with a cyclohexyl group and a pyridin-4-yloxy moiety, which contributes to its unique biological profile.

Synthesis : The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as 1,4-diketones or amino alcohols.
  • Introduction of the Cyclohexyl Group : This is accomplished via nucleophilic substitution using cyclohexylamine.
  • Attachment of the Pyridin-4-yloxy Group : Achieved through etherification reactions with pyridin-4-ol.

Biological Activity

This compound has been investigated for its effects on various biological systems. The following sections detail its pharmacological activities:

1. Medicinal Chemistry Applications

The compound has shown potential as a pharmacologically active agent targeting specific receptors or enzymes. Its structure allows for interactions that may lead to therapeutic benefits in various conditions, including:

  • Anti-inflammatory effects : Studies have indicated that similar pyrrolo derivatives exhibit significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
  • Anticancer properties : Research indicates that derivatives of this compound can exhibit cytotoxicity against cancer cell lines, although specific studies on this compound are still emerging .

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:

  • Cellular Signaling : The compound is used in assays to study its impact on signaling pathways, which are crucial for cellular responses and homeostasis.
  • Receptor Interaction : Its structural components may enable it to interact with specific receptors linked to disease processes, enhancing its therapeutic potential.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindings
Anti-inflammatory ActivitySimilar compounds have shown significant inhibition of COX-2 with IC50 values comparable to standard drugs like celecoxib .
Anticancer ActivityCytotoxicity observed in ovarian cancer cells; moderate effects noted against breast cancer cells .
Cellular AssaysDemonstrated effects on various cellular processes, indicating broad applicability in drug development.

Q & A

Basic: What are the common synthetic routes for N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine ring formation : Cyclization of precursors like amino alcohols or 1,4-diketones under controlled conditions (e.g., reflux in ethanol or THF) .
  • Substituent introduction : The pyridin-4-yloxy group is introduced via nucleophilic aromatic substitution (e.g., reacting a pyridinyl halide with a hydroxyl-pyrrolidine intermediate) .
  • Carboxamide linkage : The cyclohexyl group is coupled using carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
    Optimization parameters : Temperature (e.g., 0–80°C), solvent polarity (DMF for polar intermediates), and catalyst choice (e.g., NaOMe for deprotection steps) are critical. Yields are maximized by iterative adjustments to reaction time and stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., pyridin-4-yloxy protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~330) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated in zinc coordination complexes of analogous pyrrolidine carboxamides .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Advanced: How do modifications to the cyclohexyl or pyridyloxy groups affect the compound's binding affinity to target enzymes?

  • Cyclohexyl group : Replacing it with smaller alkyl chains (e.g., tert-butyl) reduces steric hindrance, potentially increasing binding pocket accessibility but decreasing lipophilicity .
  • Pyridyloxy substitution : Fluorination at the pyridine ring (e.g., 5-fluoro analog) enhances electron-withdrawing effects, improving hydrogen bonding with catalytic residues (e.g., in kinase targets) .
  • Methodology : Structure-activity relationship (SAR) studies combined with molecular docking (e.g., using AutoDock Vina) and surface plasmon resonance (SPR) quantify affinity changes. For example, trifluoromethyl analogs show 3-fold higher IC₅₀ values in enzyme inhibition assays .

Advanced: What strategies resolve enantiomeric mixtures during the synthesis of chiral pyrrolidine carboxamide derivatives?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) separates enantiomers with >98% ee .
  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) induce enantioselectivity during cyclization .
  • Crystallization-induced resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Advanced: How can researchers address discrepancies between in vitro biochemical assays and in vivo efficacy studies?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using HR-MS/MS .
  • Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions to enhance in vivo exposure .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate membrane permeation and protein-ligand stability over time .
  • QSAR modeling : Train models on datasets of pyrrolidine analogs to predict clearance rates and toxicity .

Advanced: Which crystallization techniques yield high-quality single crystals for X-ray diffraction analysis?

  • Slow evaporation : Dissolve the compound in a 1:1 DCM/hexane mixture and evaporate at 4°C over 7–10 days .
  • Vapor diffusion : Layer ethanol over a DMSO solution to induce gradual nucleation .
  • Temperature gradients : Use a thermal cycler to slowly cool saturated solutions (e.g., from 60°C to 25°C at 0.5°C/hr) .

Advanced: How does the compound's solid-state form (polymorphs, salts) impact its stability and bioactivity?

  • Salt formation : Hydrochloride salts improve aqueous solubility but may alter hygroscopicity. For example, a zinc-coordinated analog showed enhanced thermal stability (Tₘ >200°C) .
  • Polymorph screening : Use slurry conversion or solvent-drop grinding to identify stable forms. Differential scanning calorimetry (DSC) and PXRD distinguish polymorphic phases .

Basic: What in vitro assays are used for preliminary biological screening of this compound?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo) measure IC₅₀ against targets like PI3K or EGFR .
  • Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Membrane permeability : Caco-2 monolayer assays predict intestinal absorption .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography .
  • Byproduct control : Optimize stoichiometry of carboxamide coupling to minimize unreacted intermediates .
  • Regulatory compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH Q3C guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.